

Comparative Metabolomics of Escherichia coli Treated with Hydrolyzable Tannins

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic profile of Escherichia coli when treated with hydrolyzable tannins. The data presented here is based on a study that utilized Nuclear Magnetic Resonance (NMR) metabolomics to investigate the effects of various tannins on bacterial cultures. This guide will be a valuable resource for understanding the mechanism of action of tannins and for the development of new therapeutic agents.

It is important to note that the initial query for "**Tannagine**" did not yield a specific compound. The information provided below pertains to "Tannins," which is the likely intended subject based on available scientific literature.

Quantitative Metabolomic Analysis

An untargeted NMR metabolomics approach was employed to study the changes in the metabolome of Escherichia coli cultures after treatment with different hydrolyzable tannins. The following table summarizes the significant changes in the concentration of key metabolites in E. coli cultures treated with various hydrolyzable tannins compared to a control group. The study found that the metabolome of E. coli was more significantly altered by the tannin treatments than that of Staphylococcus aureus[1][2]. A dimeric hydrolyzable tannin, rugosin D, was identified as the most effective in altering the bacterial metabolome and inhibiting the growth of E. coli[1][2]. The increase in overflow metabolites like acetate, formate, lactate, and succinate in the growth medium confirmed that the bacteria were growing by fermentation[1]. While the



tannin treatments did not completely inhibit growth, they did noticeably decrease the growth rate compared to the control samples[1].

| Metabolite | Class | Change in Concentration upon Tannin Treatment | Putative Impact |
|---------------------|--------------|---|--|
| Glucose | Carbohydrate | Decreased | Inhibition of glucose uptake and metabolism |
| Acetate | Organic Acid | Increased | Alteration of central carbon metabolism; overflow metabolism |
| Formate | Organic Acid | Increased | Shift in fermentation pathways |
| Lactate | Organic Acid | Increased | Indication of anaerobic respiration |
| Succinate | Organic Acid | Increased | Perturbation of the TCA cycle |
| Various Amino Acids | Amino Acid | Altered | Disruption of protein synthesis and cellular processes |

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide, based on the study of E. coli treated with hydrolyzable tannins[1].

- 1. Bacterial Culture Preparation and Treatment:
- Escherichia coli (ATCC 25922) was cultured in Mueller-Hinton broth.
- The hydrolyzable tannins (tellimagrandin I, tellimagrandin II, rugosin D, and punicalagin) were dissolved in the broth at a concentration of 1 mg/mL.



- Bacterial cultures were incubated at 37 °C with shaking at 130 rpm.
- Samples for NMR analysis were collected at 0, 4, and 24 hours post-treatment.
- 2. Metabolite Extraction:
- An aliquot of the bacterial culture was centrifuged to separate the cells from the supernatant.
- The supernatant was collected for extracellular metabolite analysis.
- The cell pellet was washed with phosphate-buffered saline (PBS).
- Intracellular metabolites were extracted using a cold methanol-water solution.
- The mixture was vortexed and then centrifuged to pellet cell debris.
- The supernatant containing the intracellular metabolites was collected and dried.
- 3. NMR Spectroscopy:
- The dried intracellular metabolite extracts were reconstituted in a phosphate buffer in D2O containing an internal standard (trimethylsilylpropanoic acid).
- The extracellular supernatant samples were similarly prepared.
- 1D 1H NMR spectra were acquired on a Bruker Avance III 600 MHz spectrometer.
- Standard pulse programs were used for water suppression.
- 4. Data Analysis:
- The NMR spectra were processed using software such as TopSpin.
- Peak picking, alignment, and normalization were performed.
- Metabolite identification was carried out by comparing the NMR data with online databases (e.g., Human Metabolome Database, Chenomx).

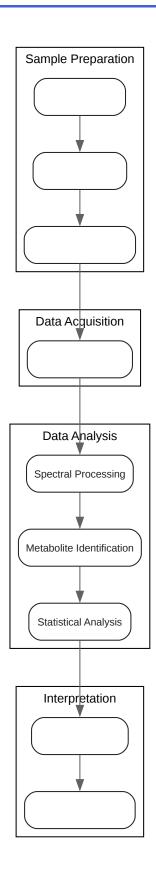


• Statistical analysis, such as principal component analysis (PCA) and orthogonal partial least squares-discriminant analysis (OPLS-DA), was used to identify significantly altered metabolites.

Visualizations

Experimental Workflow for Comparative Metabolomics





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References

- 1. NMR Metabolomics and DNA Sequencing of Escherichia coli and Staphylococcus aureus Cultures Treated with Hydrolyzable Tannins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR Metabolomics and DNA Sequencing of Escherichia coli and Staphylococcus aureus Cultures Treated with Hydrolyzable Tannins - PubMed [pubmed.ncbi.nlm.nih.gov]
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